![molecular formula C16H15ClO3 B13419564 [3-(Benzyloxy)-4-methoxyphenyl]acetyl chloride CAS No. 54313-33-6](/img/structure/B13419564.png)
[3-(Benzyloxy)-4-methoxyphenyl]acetyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Benzyloxy)-4-methoxyphenyl]acetyl chloride: is an organic compound that belongs to the class of aromatic acetyl chlorides. This compound is characterized by the presence of a benzyloxy group and a methoxy group attached to a phenyl ring, which is further connected to an acetyl chloride functional group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Benzyloxy)-4-methoxyphenyl]acetyl chloride typically involves the reaction of [3-(Benzyloxy)-4-methoxyphenyl]acetic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:
[3-(Benzyloxy)-4-methoxyphenyl]acetic acid+SOCl2→[3-(Benzyloxy)-4-methoxyphenyl]acetyl chloride+SO2+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in achieving high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: [3-(Benzyloxy)-4-methoxyphenyl]acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form [3-(Benzyloxy)-4-methoxyphenyl]acetic acid and hydrochloric acid.
Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts acylation reactions to introduce the [3-(Benzyloxy)-4-methoxyphenyl]acetyl group into aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base (e.g., pyridine) to neutralize the generated hydrochloric acid.
Hydrolysis: Water or aqueous solutions are used under mild conditions.
Friedel-Crafts Acylation: Lewis acids such as aluminum chloride (AlCl₃) are used as catalysts.
Major Products:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Acylated Aromatics: Formed in Friedel-Crafts acylation reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: [3-(Benzyloxy)-4-methoxyphenyl]acetyl chloride is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: It is used in the modification of biomolecules for studying biological processes and developing diagnostic tools.
Medicine:
Drug Development: The compound is used in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: It is used in the preparation of functionalized materials with specific properties for industrial applications.
Wirkmechanismus
The mechanism of action of [3-(Benzyloxy)-4-methoxyphenyl]acetyl chloride primarily involves its reactivity as an acylating agent. The acetyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound transfers its acetyl group to nucleophiles, forming new covalent bonds. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
[3-(Benzyloxy)-4-methoxyphenyl]acetic acid: The precursor to [3-(Benzyloxy)-4-methoxyphenyl]acetyl chloride.
[4-Methoxyphenyl]acetyl chloride: Lacks the benzyloxy group, resulting in different reactivity and applications.
[3-(Benzyloxy)phenyl]acetyl chloride: Lacks the methoxy group, affecting its chemical properties and uses.
Uniqueness:
- The presence of both benzyloxy and methoxy groups in this compound imparts unique electronic and steric properties, making it a versatile reagent in organic synthesis. Its dual functional groups allow for selective reactions and the formation of complex molecules.
Eigenschaften
CAS-Nummer |
54313-33-6 |
|---|---|
Molekularformel |
C16H15ClO3 |
Molekulargewicht |
290.74 g/mol |
IUPAC-Name |
2-(4-methoxy-3-phenylmethoxyphenyl)acetyl chloride |
InChI |
InChI=1S/C16H15ClO3/c1-19-14-8-7-13(10-16(17)18)9-15(14)20-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 |
InChI-Schlüssel |
WXNFTMQQDNUEKB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC(=O)Cl)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


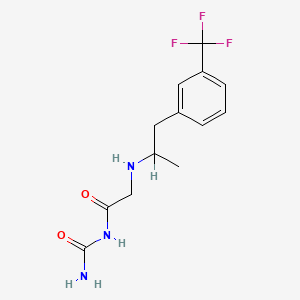

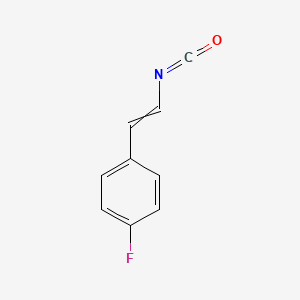

![disodium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13419532.png)
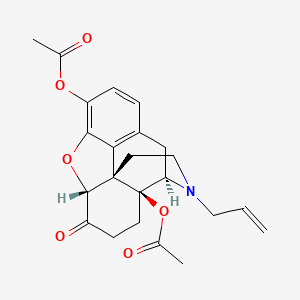

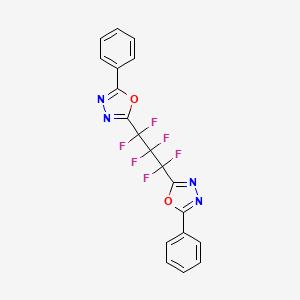
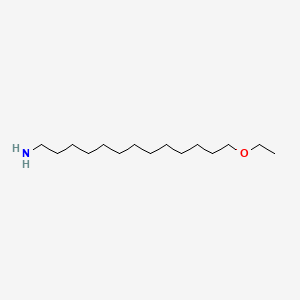
![4-[4-Oxo-7-(sulfooxy)-4H-1-benzopyran-3-yl]phenyl hydrogen sulfate](/img/structure/B13419550.png)
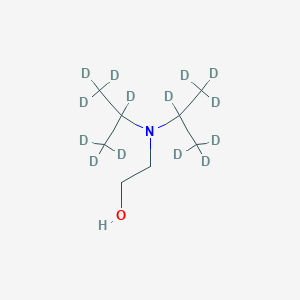

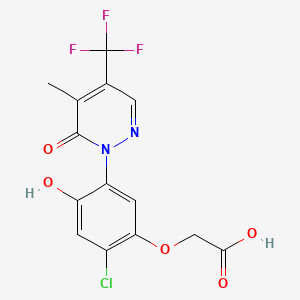
![(6R,7R)-7-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13419569.png)
